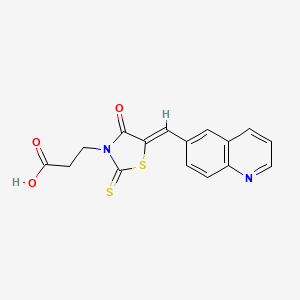

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S2/c19-14(20)5-7-18-15(21)13(23-16(18)22)9-10-3-4-12-11(8-10)2-1-6-17-12/h1-4,6,8-9H,5,7H2,(H,19,20)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRHQJYFFIZAW-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid typically involves the condensation of quinoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinones can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thioxothiazolidinone ring can inhibit enzymes involved in inflammation and cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone Derivatives with Aromatic Substitutions

Indole-Substituted Thiazolidinones

Compounds such as (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) and (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) exhibit potent antibacterial and antifungal activity. These derivatives feature indole rings instead of quinoline, with methoxy or hydroxyl groups enhancing solubility and target interaction. For example, compound 5h showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, outperforming simpler phenyl analogs .

Furan-Substituted Thiazolidinones

In , (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized via Knoevenagel condensation. These compounds demonstrated moderate activity against Gram-positive bacteria (MIC: 16–64 µg/mL), suggesting that the rigid furan ring may reduce membrane permeability compared to the planar quinoline group in the target compound .

Chlorinated Phenylpropanoic Acid Derivatives

highlights 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and its analogs, which lack the thiazolidinone core but share a propanoic acid chain. These chlorinated derivatives showed selective activity against Escherichia coli (MIC: 4 µg/mL) and S.

Characterization Data

Key characterization techniques include:

- IR Spectroscopy: Thioxothiazolidinone C=S and C=O stretches (1650–1680 cm⁻¹).

- NMR: Distinct signals for the propanoic acid chain (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry: Molecular ion peaks confirming molecular weights (e.g., m/z 357 for 3-(2-hydroxy-4-methoxyphenyl)-propanoic acid hexose in ) .

Bioactivity and Selectivity

Table 1: Comparative Bioactivity of Thiazolidinone Derivatives

Key Findings :

- Quinoline and indole derivatives exhibit broader-spectrum activity, including antifungal effects, likely due to enhanced membrane penetration from aromatic planar structures.

Physicochemical Properties

Table 2: Physicochemical Comparison

*Assumed based on analog IIIc.

Insights :

- Higher molecular weights in indole/quinoline derivatives correlate with improved bioactivity but reduced solubility.

- Melting points >200°C suggest stable crystalline structures, favorable for formulation .

Biological Activity

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thioxothiazolidine ring and quinoline moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Structural Characteristics

The compound's structure can be represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with thioxothiazolidine structures often exhibit antimicrobial properties. The presence of the quinoline group is particularly relevant, as derivatives of quinoline have been shown to possess significant antibacterial and antifungal activities.

Key Findings:

- Mechanism of Action: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- In vitro Studies: Tests against various bacterial strains demonstrated effective inhibition, suggesting potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

Case Studies:

-

Cell Line Studies: The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Compound MDA-MB-231 GI50 (µM) PC-3 GI50 (µM) (Z)-3... 15 10 Control 45 48 - Mechanism of Action: The compound appears to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated, particularly its ability to modulate cytokine production.

Research Insights:

-

Cytokine Modulation: In vivo studies showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Cytokine Control Level (pg/mL) Treated Level (pg/mL) IL-6 120 70 TNF-α 150 90

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid?

A multi-step synthesis is typically used, involving:

- Condensation : Reacting quinoline-6-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Cyclization : Treating the intermediate with α-haloketones (e.g., ethyl α-bromopropionate) in ethanol under reflux to form the thioxothiazolidine ring.

- Ester hydrolysis : Converting the ethyl ester to the free carboxylic acid using acidic or basic conditions.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical for improving yields (65–85% reported for analogs) .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton/carbon environments, including the Z-configuration of the methylene group.

- Elemental analysis : Matching calculated vs. experimental C, H, N, and S percentages (e.g., deviations <0.4% indicate purity) .

- Mass spectrometry (LCMS) : To verify molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Tested via agar diffusion and broth microdilution (Resazurin assay) against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). MIC values range from 8–64 µg/mL, with selectivity indices >10 against pathogenic strains .

- Antitrypanosomal activity : IC values in the micromolar range against Trypanosoma brucei (comparable to Pentamidine) with low cytotoxicity (CC >100 µM) in fibroblasts .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and experimental elemental analysis data?

Discrepancies (e.g., ±0.3% in C/H/N content) may arise from:

- Impurities : Use preparative HPLC or recrystallization to improve purity.

- Hydration/solvation : Perform thermogravimetric analysis (TGA) to account for solvent residues.

- Isomerism : Confirm the Z/E configuration via NOESY NMR or X-ray crystallography .

Q. What strategies optimize the compound’s selectivity for microbial targets over mammalian cells?

- Structural modifications : Introduce substituents on the quinoline ring (e.g., electron-withdrawing groups) to enhance target binding.

- SAR studies : Compare analogs (e.g., pyridine vs. quinoline derivatives) to identify pharmacophores. For example, replacing pyridine with quinoline improves antifungal potency by 2-fold .

- Cytotoxicity screening : Use MTT assays on human fibroblasts to calculate selectivity indices (SI = CC/IC) .

Q. How can reaction conditions be scaled for gram-scale synthesis?

Q. What advanced spectroscopic techniques elucidate the mechanism of action?

- Surface plasmon resonance (SPR) : To study binding kinetics with microbial enzymes (e.g., dihydrofolate reductase).

- Fluorescence quenching : Monitor interactions with DNA gyrase or fungal ergosterol.

- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by site-directed mutagenesis .

Q. How do structural analogs compare in efficacy?

The quinoline derivative shows superior potency due to enhanced lipophilicity and π-π stacking with microbial targets .

Q. What in silico models predict metabolic stability?

- ADMET prediction : Tools like SwissADME assess bioavailability (%F >50) and cytochrome P450 interactions.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the propanoic acid group) .

Q. How are contradictions in biological data addressed?

- Strain variability : Test across clinical isolates (e.g., multidrug-resistant Candida auris vs. lab strains).

- Assay standardization : Use CLSI guidelines for broth microdilution to minimize inter-lab variability.

- Dose-response curves : Calculate Hill slopes to confirm target-specific activity vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.